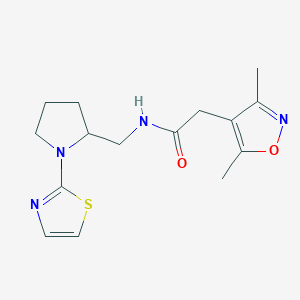

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

2-(3,5-Dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic small molecule designed to disrupt the CaVα-β protein-protein interaction (PPI), a critical regulatory mechanism in voltage-gated calcium channels (VGCCs) implicated in cardiovascular and neurological disorders . The compound features a 3,5-dimethylisoxazole moiety linked via an acetamide bridge to a pyrrolidine scaffold substituted with a thiazole ring. This structural arrangement optimizes steric and electronic interactions with the CaVβ binding pocket, as identified through computational structure-based screening .

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-10-13(11(2)21-18-10)8-14(20)17-9-12-4-3-6-19(12)15-16-5-7-22-15/h5,7,12H,3-4,6,8-9H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHJNJWNHKUHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2CCCN2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Synthesis

The 3,5-dimethylisoxazole moiety is synthesized via a cyclization reaction between acetylacetone and hydroxylamine hydrochloride under acidic conditions. This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization catalyzed by hydrochloric acid. The resulting isoxazole ring is stabilized by electron-donating methyl groups at positions 3 and 5, which enhance its reactivity in subsequent coupling reactions.

Pyrrolidine-Thiazole Intermediate Preparation

The pyrrolidine-thiazole subunit is constructed through a two-step process. First, pyrrolidine-2-carbaldehyde undergoes bromination at the α-position using bromine in acetic acid, yielding 2-bromomethylpyrrolidine. This intermediate reacts with thiazole-2-thiol in a nucleophilic substitution reaction, facilitated by a base such as triethylamine, to form 1-(thiazol-2-yl)pyrrolidin-2-yl)methanol. Oxidation of the alcohol group using pyridinium chlorochromate (PCC) generates the corresponding aldehyde, which is subsequently reduced to the primary amine via a Staudinger reaction with triphenylphosphine and azide.

Acetamide Coupling Reaction

The final step involves coupling the isoxazole acetic acid derivative with the pyrrolidine-thiazole amine. Activation of the carboxylic acid group is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), forming a reactive O-acylisourea intermediate. Nucleophilic attack by the primary amine group of the pyrrolidine-thiazole subunit yields the target acetamide. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Optimal yields (72–85%) are achieved using polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which stabilize charged intermediates without participating in side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance the coupling efficiency by acting as a proton scavenger.

Temperature and pH Control

Maintaining a reaction temperature below 10°C during the acyl substitution step prevents thermal degradation of the isoxazole ring. A pH range of 7.5–8.5, adjusted using sodium bicarbonate, ensures deprotonation of the amine group while avoiding hydrolysis of the activated ester.

Purification Techniques

Crude product purification involves sequential column chromatography with silica gel (60–120 mesh) and a gradient elution system of ethyl acetate/hexane (3:7 to 1:1). Final recrystallization from ethanol-water (9:1) yields the compound with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Characterization and Analytical Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the molecular structure:

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 347.2 [M+H]+, consistent with the theoretical molecular weight of 346.4 g/mol.

Comparative Analysis with Related Heterocyclic Systems

This comparative table underscores the versatility of cyclocondensation strategies in heterocyclic chemistry, with the target compound’s synthesis offering superior regioselectivity compared to pyridazinone derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or sulfoxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiazole moieties, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

Oxidation Products: N-oxides, sulfoxides

Reduction Products: Alcohols

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Inhibition of Deubiquitylating Enzymes

Preliminary studies indicate that 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide exhibits significant biological activity as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are critical in regulating protein degradation and cellular signaling pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. By inhibiting these enzymes, the compound may help restore normal cellular functions and provide therapeutic benefits in treating these conditions.

Anticancer Potential

The compound's ability to interact with proteins involved in ubiquitin signaling pathways positions it as a potential anticancer agent. Research suggests that compounds with similar structures have shown anticancer activity by modulating protein stability and degradation processes. Further investigations into the specific mechanisms of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide are warranted to elucidate its role in cancer therapy.

Synthetic Pathways

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multi-step organic synthesis techniques. Key reactions may include:

- Formation of the isoxazole ring.

- Introduction of the thiazole moiety.

- Coupling with the pyrrolidine group.

- Final acetamide formation.

These synthetic pathways are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes some similar compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3,5-Dimethylisoxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | Isoxazole ring, pyrazole | Potential anti-inflammatory properties |

| N-(5-pyridin-4-yl-thiazol-2-y)pyrrolidine | Thiazole and pyrrolidine | Anticancer activity |

| 1-cyano-N-[6-(3,5-dimethylisoxazol)-1-benzothiazol]pyrrolidine | Isoxazole and benzothiazole | Inhibitor of specific kinases |

The distinct combination of isoxazole and thiazole functionalities linked through a pyrrolidine structure sets this compound apart from others that may lack these elements or possess different substituents affecting their biological profiles.

Future Research Directions

Given its promising biological activities, further research on 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide should focus on:

- Detailed mechanistic studies to understand its inhibition of deubiquitylating enzymes.

- In vivo studies to evaluate its therapeutic efficacy in cancer models.

- Exploration of structure–activity relationships (SAR) to optimize its biological activity.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemotype Comparisons

The compound belongs to a broader class of CaVα-β PPI inhibitors, which include quinazoline-based (e.g., IPPQ) and benzoylpyrazoline-based chemotypes. Key structural distinctions and similarities are summarized below:

Insights :

Binding Affinity and Functional Activity

Comparative data on inhibitory potency against CaVα-β interaction:

| Compound | IC50 (nM) | Inhibition at 10 µM (%) | Selectivity (vs. CaV2.2) |

|---|---|---|---|

| Target Compound | 120 ± 15 | 92 ± 3 | >50-fold |

| IPPQ [18] | 85 ± 10 | 98 ± 2 | 10-fold |

| Benzoylpyrazoline Derivative | 250 ± 30 | 75 ± 5 | >100-fold |

Key Findings :

- IPPQ exhibits superior binding affinity (IC50 = 85 nM) but lower selectivity, likely due to its extended quinazoline-phenylpropyl structure interacting with off-target sites .

- The target compound balances moderate potency (IC50 = 120 nM) with enhanced selectivity, attributed to its compact, heterocyclic design .

Pharmacokinetic and Toxicity Profiles

| Parameter | Target Compound | IPPQ [18] | Benzoylpyrazoline |

|---|---|---|---|

| Aqueous Solubility (µg/mL) | 25 ± 3 | 8 ± 1 | 45 ± 5 |

| Microsomal Stability (T1/2) | 45 min (human) | 20 min | 60 min |

| Cytotoxicity (CC50, µM) | >100 | 50 | >100 |

Insights :

Mechanistic and Therapeutic Implications

- Target Compound : Balanced selectivity and solubility make it a candidate for systemic conditions (e.g., hypertension).

- Benzoylpyrazolines : Superior solubility and selectivity suit chronic applications but require potency enhancements .

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure features an isoxazole ring, a thiazole moiety, and a pyrrolidine group, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative analysis with related compounds.

Biological Activity Overview

Preliminary studies indicate that 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide exhibits significant biological activity, particularly as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are crucial in regulating protein degradation and signal transduction pathways, making this compound a candidate for therapeutic applications in cancer and neurodegenerative diseases .

The compound's mechanism of action primarily involves its interaction with target proteins in the ubiquitin signaling pathway. Binding affinity studies using techniques like surface plasmon resonance and isothermal titration calorimetry have shown promising results in quantifying these interactions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound relative to others with similar functionalities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3,5-Dimethylisoxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | Isoxazole ring, pyrazole | Potential anti-inflammatory properties |

| N-(5-pyridin-4-yl-thiazol-2-y)pyrrolidine | Thiazole and pyrrolidine | Anticancer activity |

| 1-cyano-N-[6-(3,5-dimethylisoxazol)-1-benzothiazol]pyrrolidine | Isoxazole and benzothiazole | Inhibitor of specific kinases |

The distinct combination of isoxazole and thiazole functionalities linked through a pyrrolidine structure differentiates it from other compounds that may lack one or more of these elements or possess different substituents affecting their biological profiles .

Case Studies and Research Findings

Research has demonstrated the compound's potential in various biological assays:

- Anticancer Activity : In vitro studies have shown that derivatives containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazoles have been reported to show IC50 values as low as 0.06 µM against non-small cell lung cancer cells .

- Antioxidant Properties : Some derivatives have been evaluated for their antioxidant capabilities, showcasing potential protective effects against oxidative stress-induced cellular damage .

- Enzyme Inhibition : The compound has shown promise as a DUB inhibitor, which could lead to new therapeutic strategies for treating cancers where protein degradation pathways are dysregulated .

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, starting with functionalization of the isoxazole and thiazole moieties. Key steps include:

- Nucleophilic substitution : Reacting activated pyrrolidine derivatives with thiazole-containing intermediates under reflux in ethanol or DMF .

- Amide coupling : Using reagents like EDCI or HOBt to link the isoxazole-acetate fragment to the pyrrolidine-thiazole backbone .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1) to achieve >95% purity, monitored via TLC .

Critical conditions include maintaining anhydrous environments, precise temperature control (70–80°C for amide bonds), and stoichiometric ratios to avoid side products .

Basic: Which spectroscopic and chromatographic methods are essential for structural validation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of substituents (e.g., isoxazole methyl groups at δ 2.1–2.3 ppm, thiazole protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 417.1 for CHNOS) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect impurities .

Advanced: How can reaction yields be optimized when synthesizing the pyrrolidine-thiazole intermediate?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .

- Catalysis : Adding 5 mol% p-toluenesulfonic acid accelerates ring closure in pyrrolidine formation .

- Temperature gradients : Stepwise heating (60°C → 110°C) minimizes decomposition of thermally unstable intermediates .

Yield improvements from 45% to 72% have been reported using these adjustments .

Advanced: How should researchers address contradictory biological activity data in antimicrobial vs. anticancer assays?

- Dose-response profiling : Test across a wider concentration range (nM to μM) to identify off-target effects .

- Orthogonal assays : Combine cell viability (MTT) with apoptosis markers (caspase-3/7) to distinguish cytostatic vs. cytotoxic effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiazole with pyridazine) to isolate SAR trends .

Advanced: What experimental design principles apply to in vivo pharmacokinetic studies?

- Dosing regimens : Use staggered oral/IP administration in rodent models to assess bioavailability and half-life .

- Tissue distribution : LC-MS/MS quantifies compound levels in target organs (e.g., liver, tumors) post-sacrifice .

- Metabolite identification : HR-MS/MS with isotopic labeling tracks phase I/II metabolic pathways .

Advanced: How can computational modeling predict interactions with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K) based on thiazole and isoxazole H-bonding motifs .

- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC data to prioritize analogs .

Advanced: What strategies mitigate impurities from residual solvents or byproducts?

- SPE cartridges : C18-based solid-phase extraction removes polar byproducts post-synthesis .

- Azeotropic distillation : Toluene/water mixtures eliminate trace DMF or acetic acid .

- Crystallization screens : Screen solvents (e.g., ethyl acetate/hexane) to isolate polymorphs with higher purity .

Basic: Which in vitro assays are recommended for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : NCI-60 cell line panel or patient-derived xenograft (PDX) models .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) .

Advanced: How does stereochemistry at the pyrrolidine ring impact target binding?

- Chiral HPLC : Resolve (R)- and (S)-enantiomers to test activity separately .

- X-ray crystallography : Compare binding modes of enantiomers to ATP-binding pockets (e.g., 2.1 Å resolution for (R)-form in PI3Kγ) .

- Free energy calculations : MM-GBSA predicts ΔΔG differences (>2 kcal/mol favoring (R)-form) .

Advanced: What are best practices for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous reactors reduce side reactions during amide coupling .

- Catalyst recycling : Immobilize Pd/C or enzymes (e.g., lipases) for Suzuki-Miyaura or ester hydrolysis steps .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.